molecular formula C8H11N5O B11903572 N-Methoxy-N,9-dimethyl-9H-purin-6-amine CAS No. 89204-70-6

N-Methoxy-N,9-dimethyl-9H-purin-6-amine

Cat. No.: B11903572
CAS No.: 89204-70-6
M. Wt: 193.21 g/mol
InChI Key: RBSXFFSXADWFKS-UHFFFAOYSA-N
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Description

N-Methoxy-N,9-dimethyl-9H-purin-6-amine is a synthetic purine derivative of significant interest in medicinal chemistry and drug discovery. Purines serve as fundamental building blocks in biology and are considered privileged scaffolds for the development of novel therapeutic agents . Researchers focus on purine analogs because their structural similarity to endogenous purines allows them to interact with key enzymatic pathways, acting as substrates or inhibitors . This compound is particularly valuable for constructing more complex molecular conjugates. For instance, purine conjugates linked via an amino acid spacer to other heterocyclic systems have demonstrated high cytotoxic activity against a panel of tumor cell lines, including murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), and human hepatocellular carcinoma (HepG2) cells . Studies indicate that such compounds can act as inhibitors of DNA biosynthesis, disrupting the cell cycle in cancer cells . Beyond oncology, purine libraries are extensively explored for developing antiparasitic therapies, as many parasites lack de novo purine synthesis pathways and rely on salvage pathways, making them vulnerable to purine analogs . The structure-activity relationship (SAR) of these compounds is crucial; the presence of the purine residue and the nature of the substituents are often critical for biological activity . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89204-70-6

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

IUPAC Name

N-methoxy-N,9-dimethylpurin-6-amine

InChI

InChI=1S/C8H11N5O/c1-12-5-11-6-7(12)9-4-10-8(6)13(2)14-3/h4-5H,1-3H3

InChI Key

RBSXFFSXADWFKS-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=CN=C2N(C)OC

Origin of Product

United States

Synthetic Methodologies for N Methoxy N,9 Dimethyl 9h Purin 6 Amine and Its Analogs

Synthetic Routes to N-Methoxy-N,9-dimethyl-9H-purin-6-amine Core Structure

The construction of the this compound core relies on established purine (B94841) chemistry, primarily utilizing substituted purine precursors that allow for sequential and regioselective introduction of the required methyl and methoxyamino groups.

A primary and versatile method for the synthesis of N-methoxy-9-methyl-9H-purin-6-amine derivatives involves the nucleophilic aromatic substitution of a chlorine atom at the C6 position of the purine ring. researchgate.net The starting material, 6-chloro-9-methyl-9H-purine, is a key intermediate that can be readily prepared from commercially available 6-chloropurine (B14466). caymanchem.commedchemexpress.com

The synthesis proceeds by reacting 6-chloro-9-methyl-9H-purine with N-methylhydroxylamine (or its corresponding salt) in the presence of a base. The lone pair of electrons on the nitrogen atom of N-methylhydroxylamine attacks the electron-deficient C6 carbon of the purine, displacing the chloride ion. This reaction is typically carried out in a suitable organic solvent. A similar, well-documented procedure involves the reaction of 6-chloro-9-(oxolan-2-yl)-9H-purine with an amine in N,N-dimethylformamide (DMF) at elevated temperatures. nih.gov This general strategy is broadly applicable for creating a variety of 6-substituted purine analogs. researchgate.net

Table 1: Representative Reaction for 6-Substituted Purine Synthesis

Starting Material Reagent Product Reference
6-Chloro-9-(oxolan-2-yl)-9H-purine 2-Methoxybenzylamine N-(2-methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine nih.gov

An alternative route allows for the synthesis of 2-substituted analogs of the target compound. researchgate.net This pathway begins with a 2,6-dichloropurine (B15474) derivative, which allows for selective substitution at the C6 position first, followed by modification at the C2 position. For instance, 2,6-dichloro-9-methyl-9H-purine can be reacted with N-methylhydroxylamine to first yield 2-chloro-N-methoxy-9-methyl-9H-purin-6-amine.

This intermediate is valuable as it allows for the introduction of various substituents at the C2 position through further nucleophilic substitution reactions. The chlorine atom at C2 can be displaced by a range of nucleophiles, such as amines, alkoxides, or thiolates, to generate a library of diverse purine derivatives. This stepwise approach provides significant synthetic flexibility. researchgate.net

The introduction of the methyl group at the N9 position is a critical step in the synthesis of this compound. Direct alkylation of 6-chloropurine is a common method. However, this reaction can often lead to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically favored product. nih.gov Reaction conditions can be optimized to favor the desired N9-alkylation. For instance, reacting N-trimethylsilylated purine derivatives with an alkyl halide in the presence of a Lewis acid like tin(IV) chloride (SnCl₄) has been explored for regioselective alkylation. nih.gov

Once 6-chloro-9-methyl-9H-purine is obtained, the subsequent reaction with N-methylhydroxylamine yields the final N-methoxy-N-methylamino substituent at the C6 position, as described previously. The methylation of the exocyclic amino group is integral to the structure, and this is achieved by using N-methylhydroxylamine as the nucleophile. Direct methylation of an N-methoxy-9-methyl-9H-purin-6-amine is less common; the N-methyl component of the exocyclic amine is typically introduced as part of the nucleophile.

Convergent Synthetic Strategies for Purine Derivatives

The Mitsunobu reaction is a powerful tool in organic synthesis for the alkylation of acidic nucleophiles, such as purine bases, with primary or secondary alcohols. organic-chemistry.org This reaction is extensively used for the synthesis of nucleoside analogs, where a purine base is coupled to a sugar or a sugar mimetic, such as a pseudoribose. nih.govsemanticscholar.org The reaction typically involves triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, like diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). organic-chemistry.org

In a typical convergent synthesis utilizing this reaction, a pre-functionalized purine derivative is coupled with a protected pseudoribose or other cyclic alcohol. nih.gov For example, 2-amino-6-chloropurine (B14584) has been successfully coupled with carbocyclic units using the Mitsunobu reaction to generate precursors for antiviral drugs like abacavir. semanticscholar.org This method is advantageous as it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center. organic-chemistry.org The efficiency of the Mitsunobu coupling can be influenced by the substituents on the purine ring; for instance, electron-withdrawing groups can decrease the nucleophilicity of the purine's N9 nitrogen, potentially lowering the reaction yield. nih.gov

Table 2: Examples of Mitsunobu Reactions in Purine Synthesis

Purine Derivative Alcohol Component Key Reagents Product Type Reference
2-Amino-6-chloropurine Carbocyclic vinylphosphonate DEAD, PPh₃ Carbocyclic nucleoside analog semanticscholar.org
1,3-Dibutylxanthine (N)-Methanocarba-pseudoribose precursor DIAD, PPh₃ Xanthine methanocarba nucleoside nih.gov

Complex purine derivatives are often built through multi-step synthetic sequences starting from basic, readily available purine building blocks like 6-chloropurine or 2-amino-6-chloropurine. nih.gov These linear or convergent sequences allow for the systematic and controlled introduction of various functional groups onto the purine scaffold. researchgate.net

An example of such a strategy is the synthesis of N-(purin-6-yl)dipeptides. This synthesis starts with the nucleophilic substitution of the chlorine in 6-chloropurine with an amino acid, followed by coupling with a second amino acid ester, and concluding with deprotection steps. nih.gov Such multi-step approaches are fundamental in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies. caymanchem.com The development of novel purine analogs often relies on these robust, step-by-step procedures that modify the C2, C6, and N9 positions of the purine ring system. researchgate.net This planned, sequential modification of a basic purine core is a classic and effective strategy for accessing complex targets.

Optimization Parameters in this compound Synthesis

Optimizing reaction conditions is key to achieving high yields and purity of the target compound.

The choice of solvent and reaction temperature significantly influences the efficiency of the synthesis. For instance, in the ¹¹C-methylation of purine derivatives, less polar solvents like tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and ethyl acetate (B1210297) (AcOEt) have been shown to be effective. researchgate.net However, to achieve efficient conversion at lower temperatures (e.g., 100°C), a more reactive methylating agent such as [¹¹C]Methyl triflate ([¹¹C]CH3OTf) is often necessary. researchgate.net In some cases, higher temperatures of 140°C or 180°C are required to drive the reaction forward in less polar solvents. researchgate.net The use of microwave irradiation can also be beneficial, as it can considerably reduce reaction times and minimize the formation of byproducts. researchgate.net

The synthesis of related purine derivatives, such as 9-(4-methoxyquinazolin-2-yl)-9H-purin-6-amine, has been successfully carried out using various solvents, with flash chromatography on silica (B1680970) gel used for purification. researchgate.net

Table 1: Solvent and Temperature Effects on a Related Purine Synthesis

Solvent Temperature (°C) Reagents Outcome Reference
Tetrahydrofuran (THF) 100 [¹¹C]CH₃OTf Efficient ¹¹C-methylation with improved selectivity. researchgate.net
2-Methyltetrahydrofuran (2-MeTHF) 100 [¹¹C]CH₃OTf Efficient ¹¹C-methylation with improved selectivity. researchgate.net
Ethyl Acetate (AcOEt) 100 [¹¹C]CH₃OTf Efficient ¹¹C-methylation with improved selectivity. researchgate.net
Dichloromethane (CH₂Cl₂) Room Temperature R₃SiCl, Imidazole (B134444) Silyl (B83357) ether formation for alcohol protection. utsouthwestern.edu
Dichloromethane (CH₂Cl₂) Not Specified R₃SiOTf, 2,6-lutidine Silyl ether formation for alcohol protection. utsouthwestern.edu

Protecting groups are essential in the synthesis of complex molecules like this compound to prevent unwanted side reactions. jocpr.com

Commonly used protecting groups for amino groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). nih.gov The choice of protecting group depends on its stability under various reaction conditions and the ease of its removal. jocpr.com For example, the Boc group is acid-labile, while the Fmoc group is base-labile. nih.gov

In the context of purine synthesis, silyl ethers are frequently used to protect hydroxyl groups. utsouthwestern.edujocpr.com These can be introduced using reagents like tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole. utsouthwestern.edu

A newer protecting group, N,N-dimethylaminoxy carbonyl (Dmaoc), has been developed as a polar protecting group for amines. frontiersin.org It is stable during synthesis but can be removed under mild reducing conditions, for example, with dithiothreitol (B142953) (DTT). frontiersin.org This offers an orthogonal strategy to traditional protecting groups. frontiersin.org

The selective removal of protecting groups is a critical step. For instance, the dM-Dmoc group can be selectively removed in the presence of a Boc group. nih.gov Similarly, the Fmoc group can be selectively cleaved while the dM-Dmoc group remains intact. nih.gov

Table 2: Common Protecting Groups in Purine Synthesis

Protecting Group Functional Group Protected Deprotection Conditions Reference
tert-Butyloxycarbonyl (Boc) Amino Acidic conditions nih.gov
9-Fluorenylmethyloxycarbonyl (Fmoc) Amino Basic conditions (e.g., piperidine) nih.gov
Silyl ethers (e.g., TBS) Hydroxyl Fluoride ions (e.g., TBAF) utsouthwestern.edujocpr.com
N,N-dimethylaminoxy carbonyl (Dmaoc) Amino Reduction (e.g., DTT) frontiersin.org

Synthetic Approaches for Derivatization of this compound

Derivatization of the core purine structure allows for the exploration of a wider chemical space and the generation of novel analogs.

The C2 position of the purine ring is a common site for modification. For instance, in the synthesis of 2-amino-6-methoxy-9-(beta-D-arabinofuranosyl)-9H-purine, a related compound, the synthesis starts with a raw material that is subjected to acid-catalyzed reaction, followed by protection, halogenation, quaternization, and deprotection to yield the final product. google.com This highlights a multi-step approach to introduce functionality at the C2 position.

The C6-methoxyamino group can be modified to introduce a variety of substituents. One common method is through nucleophilic aromatic substitution of a 6-chloropurine precursor. researchgate.net This allows for the introduction of different amines or other nucleophiles at the C6 position. The Mitsunobu reaction provides a milder alternative for N6-substitution, particularly with primary and secondary alcohols. researchgate.net

The substituent at the N9 position of the purine ring significantly influences the synthetic strategy and the properties of the final compound. researchgate.netresearchgate.net Alkylation of 6-substituted purines often results in a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product. researchgate.netacs.org

The introduction of different groups at the N9 position, such as alkyl, aryl, or even amino acid motifs, has been extensively explored. nih.govnih.govresearchgate.net For example, solid-phase synthesis has been employed to create purine derivatives with an α-amino acid motif at the N9 position. nih.gov This involves acylating a polymer-supported amine with an Fmoc-protected amino acid, followed by arylation with a dichlorinated pyrimidine (B1678525), and subsequent cyclization to form the purine ring. nih.gov

The nature of the N9-substituent can also affect the regioselectivity of further reactions. For instance, direct tert-butylation of 6-substituted purines has been shown to be regioselective for the N7 position. acs.org

Advanced Spectroscopic and Stereochemical Investigations of N Methoxy N,9 Dimethyl 9h Purin 6 Amine

Tautomeric Equilibrium and Conformational Dynamics

The introduction of a methoxy (B1213986) group to the exocyclic nitrogen of the purine (B94841) ring system in N-Methoxy-N,9-dimethyl-9H-purin-6-amine and related compounds introduces significant complexity to their chemical behavior. This includes the establishment of a tautomeric equilibrium between the canonical amino form and a non-canonical imino form, as well as distinct conformational dynamics.

The existence of this compound and its analogs in solution is characterized by a dynamic equilibrium between two primary tautomers: the amino form (6-methoxyamino) and the imino form (6-methoxyimino). The ratio between these tautomers is highly sensitive to factors such as substitution on the purine ring. researchgate.netresearchgate.net Quantification of these ratios has been achieved primarily through ¹H NMR spectroscopy, where the distinct chemical shifts of protons, particularly H-2, in the amino and imino forms allow for their integration and the calculation of their relative populations. researchgate.net

For the parent compound, N-methoxy-9-methyl-9H-purin-6-amine, a significant diversity in the amino/imino tautomeric ratios is observed, which can be influenced by substituents at the 2-position of the purine ring. researchgate.net Density Functional Theory (DFT) calculations have also been employed to corroborate experimental findings, providing theoretical populations of the different tautomers. researchgate.net

The unambiguous identification and characterization of the amino and imino tautomers of N-methoxy-9-methyl-9H-purin-6-amine derivatives are accomplished using a suite of multinuclear NMR techniques. researchgate.net One-dimensional (1D) and two-dimensional (2D) ¹H, ¹³C, and ¹⁵N NMR spectroscopy provide definitive evidence for the presence of both forms in solution. researchgate.netresearchgate.net

¹H NMR: In ¹H NMR spectra, the signals for the H-2 and H-8 protons, as well as the N-CH₃ and O-CH₃ groups, appear at distinct chemical shifts for the amino and imino tautomers. This allows for their direct observation and quantification. researchgate.net

¹³C NMR: The chemical shifts of the purine ring carbons, especially C-2, C-4, C-5, and C-6, are sensitive to the tautomeric state. The imino form typically causes a downfield shift for the C-6 signal compared to the amino form.

¹⁵N NMR: ¹⁵N NMR is particularly powerful for distinguishing between the tautomers. The nitrogen chemical shifts, especially for N-1, N-3, and the exocyclic nitrogen, are markedly different. For instance, the exocyclic nitrogen in the amino form exhibits a chemical shift distinct from the corresponding nitrogen in the imino form. Two-dimensional techniques like ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning these resonances and confirming the connectivity within each tautomer. researchgate.net

These comprehensive NMR studies provide a detailed picture of the electronic and structural differences between the coexisting tautomeric forms in solution. researchgate.net

The substitution of a hydrogen atom with a methoxy group on the exocyclic amine of purine derivatives has a profound impact on their tautomeric preferences. In unsubstituted aminopurines, the amino form is overwhelmingly favored. However, N-methoxylation stabilizes the imino tautomer, leading to a measurable equilibrium between the amino and imino forms. researchgate.netresearchgate.net This shift in equilibrium is attributed to the electronic effects of the methoxy group.

This altered tautomeric behavior has significant implications for potential base-pairing interactions. The canonical Watson-Crick base-pairing relies on the specific hydrogen bond donor and acceptor patterns of the amino form of adenine (B156593). The presence of the imino tautomer introduces a different pattern of hydrogen bond donors and acceptors, which would disrupt or alter the standard base-pairing scheme. Furthermore, the methoxy group itself can sterically hinder the formation of typical base-pairing geometries. The stabilization of the imino tautomer by N-methoxylation is a key factor that can lead to mutagenic consequences by promoting non-canonical base pairs.

Structural Insights from Crystallographic Studies of Related Purine Structures

While a crystal structure for this compound is not available in the provided search results, analysis of closely related N-substituted purine derivatives provides critical insights into the expected molecular geometry.

X-ray crystallographic studies on related molecules, such as N-(2-Methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine, reveal key geometric features that are likely to be shared. nih.gov The core purine skeleton is typically found to be nearly planar. nih.gov In the solid state, molecules often form dimers through intermolecular hydrogen bonds, for example, between N6-H and N7 atoms of adjacent molecules. nih.gov

The geometry of the exocyclic substituent is of particular interest. In the crystal structure of 3-(N-Methoxy-N-methylcarbamoyl)-2,2,5,5-tetramethyl-1-oxy-pyrroline, another compound featuring the N-methoxy-N-methyl group, detailed bond lengths and angles have been determined. researchgate.net These data can serve as a model for the expected geometry in this compound.

These structural parameters from related compounds indicate that the purine ring maintains its planarity, while the substituents adopt specific conformations influenced by electronic and steric factors, as well as intermolecular forces like hydrogen bonding in the crystal lattice. nih.govnih.gov

Investigation of Purine Ring System Planarity and Substituent Orientations

Detailed structural parameters for this compound are not extensively available in the public domain. However, analysis of closely related purine derivatives through techniques such as X-ray crystallography provides significant insights into the expected geometry. For instance, studies on similar 9-substituted purine analogues have demonstrated that the purine skeleton is nearly planar. nih.gov

In one such related compound, N-(2-Methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine, the purine skeleton was found to be almost planar, with a root-mean-square deviation of only 0.009 Å from the mean plane. nih.gov This high degree of planarity is a common feature among purine derivatives. The pyrimidine (B1678525) and imidazole (B134444) rings within the purine system are themselves planar, with minimal deviation of their constituent atoms from their respective least-squares planes. nih.gov

The orientations of the substituents—the N-methoxy-N-methylamino group at the C6 position and the methyl group at the N9 position—are of significant interest. The N9-methyl group is located on the imidazole portion of the purine ring. The exocyclic N-methoxy-N-methylamino group at the C6 position can exhibit different rotational conformations (rotamers) around the C6-N bond. The preferred orientation is influenced by steric and electronic interactions with the purine ring and the other substituents.

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), in conjunction with computational modeling, are invaluable tools for elucidating the finer details of substituent orientation in solution. Studies on related 2-substituted N-methoxy-9-methyl-9H-purin-6-amines have utilized 1D and 2D ¹H, ¹³C, and ¹⁵N NMR techniques to identify different tautomers and infer conformational preferences. researchgate.net While specific data for this compound is not provided in the cited literature, the methodologies employed are directly applicable to understanding its stereochemical features.

The interplay between the planarity of the purine core and the spatial arrangement of its substituents is crucial for its interaction with biological macromolecules and for its chemical reactivity.

Table 1: Selected Dihedral Angles for a Representative Purine Analogue

The following table presents selected dihedral angles for a related purine derivative, N-(2-Methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine, which illustrate the near-planar nature of the purine core and the orientation of its components. nih.gov

Atoms Involved (Ring System)Dihedral Angle (°)Interpretation
Pyrimidine and Imidazole Rings0.72 (4)Indicates a very small twist between the two fused rings, confirming the overall planarity of the purine system.
Purine and Benzene (B151609) Rings66.70 (3)Shows a significant twist between the plane of the purine and an attached substituent ring, highlighting the rotational freedom of exocyclic groups.

Data obtained from a related purine structure to illustrate typical geometric parameters.

Table 2: Deviation from Planarity in a Representative Purine Analogue

This table details the deviation of individual atoms from the least-squares plane of the pyrimidine and imidazole rings in N-(2-Methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine, demonstrating their planarity. nih.gov

Ring SystemMost Deviated AtomDeviation from LSQ-plane (Å)
PyrimidineC50.0122 (13)
ImidazoleC8-0.002 (2)

Data from a related purine structure, highlighting the high degree of planarity within the fused ring system.

Computational Chemistry and Structure Activity Relationship Sar Modeling of N Methoxy N,9 Dimethyl 9h Purin 6 Amine

Quantum Chemical Studies on Electronic and Tautomeric States

Quantum chemical studies have been instrumental in elucidating the tautomeric equilibrium of N-methoxy-9-methyl-9H-purin-6-amines. This compound is part of a class of molecules that can exist in two primary tautomeric forms: an amino form and an imino form. The balance between these two states is critical as it can influence the molecule's chemical reactivity and its interactions with biological targets.

Researchers have employed Density Functional Theory (DFT) to predict the tautomeric ratios of 2-substituted N-methoxy-9-methyl-9H-purin-6-amines, a series that includes the title compound (where the 2-substituent is hydrogen). uio.nooslomet.no These computational models are crucial for understanding the intrinsic stability of the different tautomers and how substituents on the purine (B94841) ring influence the equilibrium. uio.nosmolecule.com

Two key functionals, B3LYP and BP86, have been utilized in these calculations, paired with the def2-TZVP basis set. uio.no Comparative studies revealed that the B3LYP/def2-TZVP level of theory yields quantitatively more accurate predictions of tautomeric ratios when compared to experimental data derived from NMR spectroscopy. uio.nooslomet.no The less computationally expensive BP86 functional was also tested, but B3LYP provided results with higher fidelity. uio.nooslomet.no

The research demonstrated that the equilibrium between the amino and imino tautomers is highly sensitive to the electronic properties of the substituent at the 2-position of the purine ring. As the field and inductive electron-withdrawing capabilities of the 2-substituent increase, the equilibrium shifts in favor of the amino tautomer. oslomet.no This relationship was established by comparing the calculated tautomeric ratios with Hammett F values, which quantify the field/inductive effects of substituents. oslomet.no

Table 1: Comparison of DFT Functionals for Tautomeric Ratio Prediction

DFT Functional Basis Set Accuracy Notes
B3LYP def2-TZVP High Resulted in quantitatively more accurate predictions, aligning well with experimental NMR data. uio.nooslomet.no

| BP86 | def2-TZVP | Moderate | A less computationally expensive functional that provided less accurate predictions than B3LYP. uio.nooslomet.no |

The tautomeric balance of N-methoxy-9-methyl-9H-purin-6-amines is not solely determined by intramolecular electronic effects; intermolecular forces, particularly hydrogen bonding, play a critical role. uio.nonih.gov Computational studies have underscored the significance of interactions between the purine derivative and solvent molecules in achieving accurate predictions of tautomeric ratios. uio.nooslomet.no

When these compounds are in solution, solvent molecules can form hydrogen bonds at various sites on the purine ring, which can stabilize one tautomer over the other. DFT calculations that explicitly include solvent molecules (microsolvation) provide a more accurate picture of the tautomeric equilibrium in a real-world chemical environment compared to calculations performed in a vacuum (gas phase). uio.nosmolecule.com The computational models confirmed that the presence of hydrogen-bonding solvents is a key factor in accurately predicting the experimentally observed tautomeric preferences. uio.no

Table 2: Influence of Intermolecular Forces on Tautomerism

Interaction Effect on Tautomerism Computational Finding

| Hydrogen Bonding | Stabilizes specific tautomeric forms through interaction with solvent molecules. | Computational chemistry revealed that including hydrogen bonding with the solvent is essential for accurate tautomeric ratio predictions. uio.nooslomet.no |

Molecular Docking and Binding Site Analysis

No specific studies employing induced fit docking protocols for N-Methoxy-N,9-dimethyl-9H-purin-6-amine have been identified. This advanced computational technique accounts for the flexibility of the receptor's active site upon ligand binding, which can be critical for accurately predicting the binding mode of purine-based ligands. schrodinger.comnih.gov

There are no available computational studies that report the predicted binding energy values (e.g., in kcal/mol) for the interaction of this compound with any specific biological target. Such calculations are essential for quantifying the binding affinity and guiding the design of more potent molecules.

No literature is available that analyzes the plasticity of a receptor binding site or the specific conformations adopted by this compound upon binding. This type of analysis would typically involve molecular dynamics simulations following docking to understand the dynamic nature of the ligand-receptor complex. nih.gov

Structure-Activity Relationship (SAR) Computational Methodologies

Computational methodologies are integral to modern drug discovery, offering insights that guide the synthesis and evaluation of new chemical entities. For this compound, these methods are employed to build predictive models that connect its three-dimensional structure and physicochemical properties to its biological function.

The biological activity of a molecule is fundamentally dictated by its steric and electronic properties, which determine how it fits into and interacts with its biological target. For this compound, the substituents on the purine core—the N-methoxy, N-methyl, and 9-methyl groups—play a crucial role in defining these parameters.

Steric Parameters: These relate to the size and shape of the molecule and its functional groups. The bulk of the N-methoxy and N-methyl groups can influence the molecule's ability to fit within a binding pocket. A larger substituent may create a more favorable interaction if the pocket is accommodating, or it could lead to steric hindrance, preventing optimal binding. Computational methods, such as calculating van der Waals volumes or creating steric maps, can quantify these effects.

Electronic Parameters: These describe the distribution of electrons within the molecule, affecting its reactivity and the types of non-covalent interactions it can form. Key electronic parameters include partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electronegative oxygen atom in the methoxy (B1213986) group, for instance, significantly influences the electron density distribution across the purine ring, which can affect hydrogen bonding and other electrostatic interactions with a target protein.

Quantitative Structure-Activity Relationship (QSAR) models are often developed to mathematically correlate these steric and electronic descriptors with observed biological activity. While specific QSAR studies on this compound are not extensively available, the principles can be extrapolated from research on analogous purine derivatives. For instance, studies on other substituted purines have demonstrated that modifications to the N6 and N9 positions can dramatically alter their binding affinity and selectivity for various targets, such as kinases and G-protein coupled receptors.

Below is a hypothetical data table illustrating the potential impact of steric and electronic parameters of the key functional groups in this compound on its biological activity.

Functional GroupSteric Parameter (Size)Electronic Parameter (Electron Withdrawing/Donating)Potential Impact on Biological Activity
N-Methoxy ModerateElectron-withdrawing (due to oxygen)Can form hydrogen bonds; influences electrostatic potential of the purine ring.
N-Methyl SmallElectron-donatingCan participate in hydrophobic interactions; may influence planarity of the exocyclic amine group.
9-Methyl SmallElectron-donatingAffects the overall shape and solubility; can engage in van der Waals interactions within the binding site.

Understanding the precise three-dimensional arrangement of a ligand within its target's binding pocket is crucial for structure-based drug design. Topological mapping, achieved through computational techniques like molecular docking and molecular dynamics (MD) simulations, provides a detailed picture of these interactions.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking simulations would be used to place the molecule into the active site of a target protein. The purine scaffold, being a common motif in endogenous molecules like ATP, often forms key hydrogen bonds with the protein backbone. The N-methoxy and N,9-dimethyl groups would then be analyzed for their specific interactions with the surrounding amino acid residues.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to observe the dynamic behavior of the ligand-protein complex over time. This provides a more realistic representation of the binding event, revealing the stability of the predicted binding pose and identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The following interactive data table summarizes the potential interactions of this compound within a hypothetical target binding pocket, based on common interaction patterns of purine derivatives.

Molecular FragmentPotential Interaction TypePotential Interacting Amino Acid Residues
Purine Ring (N1, N3, N7) Hydrogen BondingBackbone amides/carbonyls, polar side chains (e.g., Ser, Thr, Asn, Gln)
N-Methoxy Group Hydrogen Bonding, van der WaalsPolar or non-polar residues depending on orientation
N-Methyl Group Hydrophobic InteractionNon-polar residues (e.g., Ala, Val, Leu, Ile)
9-Methyl Group Hydrophobic InteractionSmall hydrophobic pocket

Comparative Research on N Methoxy N,9 Dimethyl 9h Purin 6 Amine Analogs and Derivatives

Structural Variations and Their Research Implications

2-Substituted N-methoxy-9-methyl-9H-purin-6-amines

The introduction of substituents at the 2-position of the purine (B94841) ring can significantly influence the biological activity of the resulting compounds. Research has shown that 2-substituted purine derivatives can act as potent inhibitors of various kinases. For instance, the design of novel 2-amino-6-(1,2,3-triazol-1-yl)purines has led to the development of fluorescent probes with promising quantum yields. beilstein-journals.org The synthesis of these compounds often involves the regioselective substitution of 2,6-dihalopurines, where the reactivity at the C2 and C6 positions can be modulated by the choice of reagents and reaction conditions. beilstein-journals.org

N-Methoxy-9-methyl-9H-purin-6-amines with Varied 2-Substituents (Alkyl, Alkoxy, Amino)

The nature of the substituent at the 2-position of N-methoxy-9-methyl-9H-purin-6-amines plays a pivotal role in determining their biological and physical properties.

Alkyl and Alkoxy Groups: The introduction of alkyl and alkoxy groups at the 2-position can enhance the lipophilicity of the molecule, which may improve its cell membrane permeability. beilstein-journals.org The replacement of a methoxy (B1213986) substituent has been shown to improve selectivity for certain receptors. researchwithrowan.com

Amino Groups: The presence of an amino group at the 2-position can lead to the formation of hydrogen bonds with target proteins, thereby enhancing binding affinity. nih.gov The synthesis of 2-amino-6-substituted purines has been a subject of considerable interest in the development of new bioactive molecules. beilstein-journals.org

Table 1: Research Implications of 2-Substituents on N-Methoxy-9-methyl-9H-purin-6-amines

Substituent TypeResearch ImplicationReference
AlkylIncreased lipophilicity, potentially improved cell permeability. beilstein-journals.org
AlkoxyImproved receptor selectivity. researchwithrowan.com
AminoEnhanced binding affinity through hydrogen bonding. nih.gov

Halogenated Purine Derivatives (e.g., 2-Chloro-N-methoxy-9-methyl-9H-purin-6-amine)

Halogenated purine derivatives, such as 2-chloro-N-methoxy-9-methyl-9H-purin-6-amine, are important intermediates in the synthesis of a wide range of purine analogs. The chlorine atom at the 2-position is a good leaving group and can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups. nih.gov This synthetic versatility makes halogenated purines valuable scaffolds in drug discovery. nih.gov For example, 6-chloro-9-substituted purines have been utilized in the synthesis of potent EGFR tyrosine kinase inhibitors. nih.gov

N-Methoxy-N,3-dimethylpurin-6-amine and Other N-Methylated Isomers

The position of methylation on the purine ring can have a profound impact on the molecule's conformation and biological activity. N-methylation can influence the molecule's ability to interact with biological targets. For instance, studies on N- and O-alkyl derivatives of guanine (B1146940) have shown that methylation can affect the rotational barrier around the C-N bond. researchgate.net The synthesis of specific N-methylated isomers often requires carefully designed synthetic routes to control the regioselectivity of the methylation reaction. researchgate.net

N,N,9-Trimethyl-9H-purin-6-amine and N,9-Dimethyl-9H-purin-6-amine Comparative Studies

Comparative studies between N,N,9-trimethyl-9H-purin-6-amine and N,9-dimethyl-9H-purin-6-amine provide insights into the role of the N6-substituents. The additional methyl group in the trimethylated compound can influence its steric and electronic properties, which in turn can affect its binding to biological targets. nist.govnih.gov These studies are essential for understanding the structure-activity relationship and for the rational design of more potent and selective analogs.

Table 2: Comparison of N,N,9-Trimethyl-9H-purin-6-amine and N,9-Dimethyl-9H-purin-6-amine

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Difference
N,N,9-Trimethyl-9H-purin-6-amineC8H11N5177.21Two methyl groups on the exocyclic nitrogen. nist.gov
N,9-Dimethyl-9H-purin-6-amineC7H9N5163.18One methyl group on the exocyclic nitrogen. nih.gov

Purine-Amino Acid Conjugates and Their Derivatives

The conjugation of purines with amino acids can lead to derivatives with novel biological activities. nih.gov These conjugates can be designed to target specific biological pathways or to improve the pharmacokinetic properties of the parent purine. Amino acid derivatives themselves play crucial roles in various physiological processes. medchemexpress.com The synthesis of purine-amino acid conjugates often involves the formation of an amide bond between the purine scaffold and the amino acid moiety. nih.gov Research in this area has led to the discovery of compounds with cytotoxic activity against tumor cell lines. nih.gov

Structural Analysis of Purine Nucleoside Analogs

A key aspect of the structural analysis of these analogs is the conformation around the glycosidic bond, which connects the purine base to a sugar moiety in nucleosides. This rotation gives rise to two primary conformations: syn and anti. In solution, purine nucleosides often exist in a dynamic equilibrium between these two states. nih.gov The nature of substituents on the purine ring can significantly influence the preferred conformation. nih.gov For instance, bulky substituents at the C6 position may favor an anti-conformation to minimize steric hindrance. calstate.edu

In the context of N-Methoxy-N,9-dimethyl-9H-purin-6-amine analogs, the methoxyamino group at the C6 position and the methyl group at the N9 position are defining structural features. X-ray crystallography studies of similar purine derivatives, such as N-(2-Methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine, show an almost planar purine skeleton. nih.gov In the solid state, molecules are often connected by hydrogen bonds, forming dimers. nih.gov The dihedral angle between the purine and other attached rings (like a benzene (B151609) ring) is also a significant structural parameter. nih.gov

When interacting with enzymes, purine nucleoside analogs can be forced into strained, high-energy conformations. nih.gov This binding in an unfavorable conformation is a characteristic feature of enzyme-substrate complex formation for some nucleoside phosphorylases. nih.gov

Comparative Biological Activity and Structure-Activity Relationships

Impact of Substituent Effects on Bioactivity Profiles

The biological activity of this compound analogs is highly sensitive to the nature and position of substituents on the purine core. Structure-activity relationship (SAR) studies aim to decipher these effects to design more potent and selective compounds.

Substituents can influence bioactivity through a combination of electronic, steric, and hydrophobic effects. For example, in a series of 9-(Arenethenyl)purines, the introduction of various arylamine groups at the C6 position was explored to improve kinase inhibitory activity. acs.org It was found that while several arylamines increased potency, a simple alkyl derivative led to reduced activity, suggesting that aryl rings may engage in favorable π-stacking interactions within the enzyme's binding site. acs.org Conversely, a pyridine-2-ylamine substituent at the same position decreased potency by approximately 50%. acs.org

In other purine derivatives, the presence of a methyl group at the C2 position has been shown to enhance antimicrobial and antiprotozoal activity, whereas amino groups at the same position can lead to increased cytotoxicity. researchgate.net The introduction of fluorine or fluoroalkyl substituents can also dramatically alter a molecule's properties, affecting its acidity, lipophilicity, and metabolic stability, which in turn impacts its biological activity. researchgate.net

The following table summarizes the observed effects of different substituents on the bioactivity of various purine analogs.

Purine Position Substituent Observed Effect on Bioactivity Reference
C6ArylaminesIncreased kinase activity acs.org
C6Alkyl derivativeReduced kinase potency acs.org
C6Pyridine-2-ylamineReduced kinase potency acs.org
C2Methyl groupIncreased antimicrobial/antiprotozoal activity researchgate.net
C2Amino groupsIncreased cytotoxicity researchgate.net

Correlation of Side Chain Length and Functional Groups with Biological Potency

A clear correlation often exists between the length and functionality of side chains attached to the purine scaffold and the resulting biological potency. These side chains can interact with specific pockets in a target protein, and their properties determine the strength and specificity of this binding.

Research on marine natural products with a purine motif has demonstrated that the length of a terpenyl side chain is a crucial factor for their bioactivity. researchgate.net Similarly, in the development of dual Src/Abl kinase inhibitors, the optimization of an amide linkage and the exploration of different substituents on a pendent aryl ring (the B-ring) were critical. acs.org Replacing a trifluoromethyl group with a smaller hydrophobic tert-butyl group maintained potency, while an even smaller isopropyl group resulted in a 3- to 6-fold decrease in potency, highlighting the importance of the side chain's bulk and hydrophobicity. acs.org

The functional groups within the side chain are equally important. The amide functional group in some kinase inhibitors forms crucial hydrogen bonds with amino acid residues in the enzyme's active site, such as Glu286 and Asp381. acs.org Physicochemical descriptors, including steric, bulk, and electronic parameters, are often used to quantify the properties of side chains and establish quantitative structure-activity relationships (QSAR). nih.govresearchgate.net These studies help in predicting the activity of new analogs based on their side chain characteristics. researchgate.net

Investigation of Selectivity Profiles Among Analogs

A key goal in drug discovery is to develop compounds that are highly selective for their intended biological target, thereby minimizing off-target effects. The investigation of selectivity profiles among a series of analogs is a crucial step in achieving this.

By systematically modifying the purine scaffold, researchers can fine-tune the selectivity of the resulting compounds. For instance, a study on 6-substituted purine derivatives identified compounds with selective positive inotropic activity, meaning they increase the force of heart muscle contraction without significantly affecting heart rate or blood pressure. researchgate.net Within this series, thioether-linked derivatives were found to be superior to their oxygen and nitrogen isosteres, and one compound, carsatrin, was selected as a development candidate due to its high selectivity. researchgate.net

In another example, a library of 6-alkoxy purines was screened to find analogs with cell type-selective apoptotic activity. researchgate.net Starting from a hit compound that induced apoptosis, researchers identified two new derivatives that were not only more potent but also more selective for inducing apoptosis in Jurkat T-cell leukemia cells compared to other cancer cell lines. researchgate.net This demonstrates how subtle structural modifications can lead to significant improvements in target selectivity.

The table below illustrates examples of purine analogs and their investigated selectivity.

Compound Series Targeted Selectivity Key Findings Reference
6-Substituted purinesSelective positive inotropyThioether-linked derivatives showed higher selectivity. Carsatrin identified as a lead. researchgate.net
6-Alkoxy purinesJurkat cell-selective apoptosisTwo derivatives identified with superior potency and selectivity over the initial hit. researchgate.net

Methodological Approaches in Derivative Research

High-Throughput Screening for Lead Compound Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and a primary method for identifying promising lead compounds from large collections of molecules. slideshare.netdrugtargetreview.com This automated process allows for the rapid testing of thousands to millions of compounds for their ability to modulate a specific biological target. drugtargetreview.com

The core principle of HTS is to use a functional assay that measures the activity of a target, often an enzyme or a cellular pathway. drugtargetreview.com A library of chemical compounds is then screened against this assay to identify "hits"—compounds that produce the desired biological response. researchgate.net

A notable application relevant to purine derivatives is the use of HTS to identify inhibitors of the purine salvage pathway in parasites like Plasmodium falciparum, the causative agent of malaria. nih.gov Since these parasites cannot synthesize purines on their own, they rely on this pathway for survival, making its enzymes attractive drug targets. nih.gov A specialized HTS assay was developed to simultaneously screen for inhibitors of four different enzymes in this pathway, increasing the efficiency of the screening process. nih.gov

The HTS workflow typically involves several stages:

Assay Development: Creating a robust and sensitive assay suitable for automation. axxam.com

Primary Screening: Rapidly testing a large compound library to identify initial hits. drugtargetreview.com

Hit Confirmation: Re-testing the initial hits to eliminate false positives. researchgate.net

Dose-Response Analysis: Testing confirmed hits at multiple concentrations to determine their potency.

HTS is particularly advantageous because it is driven by functional activity rather than predicted binding, which can lead to the discovery of novel chemical structures and mechanisms of action. drugtargetreview.com The identified hits from an HTS campaign serve as the starting point for lead optimization, a process where medicinal chemists systematically modify the structure of the hit to improve its potency, selectivity, and drug-like properties.

Rigorous Optimization and Validation of Potential Lead Compounds

The transformation of a preliminary "hit" compound into a viable preclinical candidate is a systematic process centered on iterative cycles of design, chemical synthesis, and comprehensive biological evaluation. For analogs and derivatives of This compound , this optimization phase is critical for enhancing therapeutic properties and ensuring target specificity.

The process of refining lead compounds involves modifying their chemical structures to improve efficacy, selectivity, and safety profiles. solubilityofthings.com This lead optimization phase aims to maintain the favorable characteristics of a lead compound while addressing any identified deficiencies. nih.gov The ultimate goal is to produce a development candidate with the ideal characteristics for further preclinical and clinical trials. nih.gov

Structural Modification and SAR Analysis

The purine scaffold is a versatile foundation for medicinal chemists. nih.gov For derivatives of This compound , key modifications are strategically made to explore the structure-activity relationship (SAR). This involves understanding how specific structural changes influence the compound's biological activity.

Key areas for modification include:

Substitutions at the C-6 and N-9 positions: Research on 6,9-disubstituted purine analogs has been a significant area of focus. For instance, introducing a 4-substituted piperazine (B1678402) at the C-6 position and a 4-substituted benzyl (B1604629) group at the N-9 position has been explored to assess anticancer activity. nih.gov

Modifications to the purine core: The purine ring itself can be altered. For example, creating purine-sulfonamide hybrids through a single-step reaction has been shown to yield potent anticancer agents. nih.gov Another strategy involves the synthesis of 6,8,9-trisubstituted purine analogs to evaluate their therapeutic potential. nih.gov

Hybrid Molecules: A modern approach involves creating hybrid molecules that combine two or more distinct pharmacophore moieties into a single entity. mdpi.com This strategy has been applied to purine derivatives to develop multi-target drugs, potentially addressing issues like drug resistance. mdpi.com

The insights gained from these modifications help in the rational design of more potent and selective compounds. frontiersin.org For example, SAR analysis has shown that for certain purine derivatives, the presence of both a purine fragment and another specific chemical group, connected by a linker of a particular length, is crucial for cytotoxic activity. nih.gov

Validation of Lead Compounds

Once promising lead compounds are identified and synthesized, they undergo a rigorous validation process using a variety of biological assays. solubilityofthings.com This validation is essential to confirm their efficacy and to characterize their behavior in biological systems. solubilityofthings.comnih.gov

The validation cascade typically includes:

In Vitro Assays: These are laboratory-based tests that assess a compound's activity against its intended biological target. solubilityofthings.com Key metrics include:

IC50 (Half-maximal inhibitory concentration): This measures the concentration of a compound required to inhibit a specific biological process by 50%.

GI50 (Half-maximal growth inhibition): In cancer research, this value indicates the concentration of a drug that inhibits cell growth by 50%.

Selectivity Profiling: Compounds are tested against a panel of related and unrelated biological targets to ensure they are acting specifically on the intended target. High selectivity is desirable to minimize off-target effects. nih.gov

The following table provides an illustrative example of data that would be generated during the validation of a series of hypothetical purine-based compounds.

Compound IDModificationTarget IC50 (nM)Off-Target IC50 (nM)Cell Growth Inhibition GI50 (nM)
Lead-001 C-6 Piperazine87>10,00038
Lead-002 C-6 Morpholine1508,50095
Lead-003 N-9 Benzyl98>10,00046
Lead-004 N-9 Methyl2109,200150
Lead-005 C-2 Thio5505,000420

This is a hypothetical data table for illustrative purposes.

This iterative process of optimization and validation is fundamental to drug discovery. nih.govfrontiersin.org By systematically refining the chemical structure and thoroughly evaluating the biological activity, researchers can identify lead compounds with a high potential for becoming safe and effective medicines. solubilityofthings.com

Future Directions and Emerging Research Avenues for N Methoxy N,9 Dimethyl 9h Purin 6 Amine

Development of Novel Synthetic Methodologies for Complex Analogs

The exploration of the structure-activity relationship (SAR) of N-Methoxy-N,9-dimethyl-9H-purin-6-amine is fundamentally reliant on the ability to synthesize a diverse library of its analogs. Future research should prioritize the development of innovative and efficient synthetic strategies to access structurally complex derivatives. This includes the introduction of various substituents on the purine (B94841) ring, the modification of the N-methoxy and N,9-dimethyl groups, and the construction of hybrid molecules that conjugate the purine core with other pharmacologically active moieties.

Drawing inspiration from established methods in purine chemistry, such as regioselective N-arylation via nucleophilic aromatic substitution, could offer a starting point for creating novel analogs. researchgate.net The synthesis of a hybrid molecule consisting of quinazoline (B50416) and adenine (B156593) moieties, for instance, highlights the potential for creating complex precursors for new medicinal structures. researchgate.net Furthermore, techniques employed in the synthesis of other substituted purines, like N-(2-methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine, which involve the reaction of a chloropurine intermediate with an amine, could be adapted and refined for the target compound. nih.gov The development of stereoselective synthetic routes will also be crucial for investigating the impact of chirality on biological activity.

In-depth Mechanistic Elucidation of Molecular Interactions

A profound understanding of how this compound interacts with its biological targets at a molecular level is paramount for rational drug design. Future research must focus on elucidating the precise mechanism of action of this compound. This will involve identifying its primary cellular targets, which could include enzymes, receptors, or nucleic acids, and characterizing the binding kinetics and thermodynamics of these interactions.

Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural data of the compound in complex with its biological target, revealing key binding interactions. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), will also be invaluable in probing the dynamic nature of these interactions in solution. For instance, the study of the crystal structure of N-(2-methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine revealed details about its hydrogen bonding and π-π stacking interactions, providing a blueprint for similar investigations into this compound. nih.gov

Advanced Computational and Predictive Modeling for Purine Chemistry

In synergy with experimental approaches, advanced computational and predictive modeling will be instrumental in accelerating the discovery and optimization of this compound-based therapeutics. Molecular docking and molecular dynamics simulations can be employed to predict the binding affinity and mode of interaction of a vast array of virtual analogs with potential biological targets. acs.org This in silico screening can help prioritize the synthesis of compounds with the highest predicted activity.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of the analogs with their biological activities, providing valuable insights for lead optimization. Furthermore, computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds, a critical step in early-stage drug development. The use of predicted collision cross-section values, as seen for N,9-dimethyl-9H-purin-6-amine, can aid in the identification of the compound and its metabolites in complex biological matrices. uni.lu

Exploration of Undiscovered Therapeutic Modalities based on Mechanism of Action

While the precise mechanism of action of this compound is yet to be determined, the known biological activities of other purine analogs provide a fertile ground for exploring its potential therapeutic applications. Purine derivatives have demonstrated a wide range of pharmacological effects, including antiviral, anticancer, anti-inflammatory, and immunosuppressive activities.

Future research should therefore cast a wide net to investigate the potential of this compound across various disease models. Based on the activities of structurally related compounds, initial investigations could focus on its potential as an inhibitor of kinases, polymerases, or other enzymes involved in nucleotide metabolism. The exploration of its effects on cell signaling pathways, such as those involved in cancer cell proliferation or immune responses, could uncover novel therapeutic opportunities.

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To gain a holistic view of the biological effects of this compound, future research should embrace a systems biology approach through the integration of multi-omics data. nih.gov This involves the simultaneous analysis of the transcriptome, proteome, and metabolome of cells or tissues upon treatment with the compound. acs.org

Transcriptomic analysis can reveal changes in gene expression, providing insights into the cellular pathways modulated by the compound. acs.org Proteomics can identify alterations in protein levels and post-translational modifications, offering a direct link to cellular function. Metabolomics, by profiling the changes in small molecule metabolites, can provide a snapshot of the metabolic reprogramming induced by the compound. acs.org The integrated analysis of these multi-omics datasets will be crucial for constructing a comprehensive picture of the compound's mechanism of action, identifying biomarkers of response, and uncovering potential off-target effects. nih.govnih.gov This approach has been successfully used to understand dysregulated purine metabolism in diseases like cancer, providing a powerful precedent for the study of this compound. nih.gov

Q & A

Basic: What are the key synthetic routes for N-Methoxy-N,9-dimethyl-9H-purin-6-amine?

Methodological Answer:
The synthesis typically involves sequential alkylation and substitution reactions. A common approach starts with 6-chloropurine derivatives:

N-Methylation : React 6-chloropurine with methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to introduce the N-methyl group .

Methoxyamine Introduction : Displace the chlorine atom at the 6-position using methoxyamine under basic conditions (e.g., triethylamine in DMF) .

Purification : Use gradient chromatography (e.g., 0–5% methanol in dichloromethane) to isolate the product .

Basic: How can NMR and X-ray crystallography determine tautomeric forms of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze chemical shifts and coupling constants. For example, 1H^1H NMR can distinguish between amino (NH) and imino (NH) tautomers via peak splitting and integration . 13C^{13}C NMR reveals electron density changes in the purine ring .
  • X-ray Crystallography : Resolves bond lengths (e.g., C6-N6 vs. N6-H6) and hydrogen-bonding patterns (e.g., N6–H6⋯N7 interactions) to confirm tautomeric dominance .

Advanced: How do reaction conditions influence alkylation selectivity in N-methoxy purine derivatives?

Methodological Answer:
Alkylation at N-7 vs. N6 positions depends on:

  • Base Strength : Strong bases (e.g., NaH) favor N-7 alkylation due to deprotonation of the more acidic N-H site.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for N-7 selectivity .
  • Electrophile Size : Bulky electrophiles (e.g., benzyl bromide) preferentially target N-7 due to steric hindrance at N6 .
    Example : Benzylation of N-methoxy derivatives yields ~70% N-7 and ~30% N6 products under standard conditions .

Advanced: What methodologies assess interactions with enzymes like phosphoinositide 3-kinase (PI3K)?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC50_{50} values using fluorescence-based kinase activity assays (e.g., ADP-Glo™) .
  • Molecular Docking : Predict binding modes using software like AutoDock Vina, focusing on interactions with PI3K’s ATP-binding pocket .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters .

Basic: What purification strategies are effective for this compound?

Methodological Answer:

  • Flash Chromatography : Use silica gel with a methanol/dichloromethane gradient (e.g., 0–5% MeOH in DCM) for moderate-polarity purines .
  • Recrystallization : Ethanol or ethyl acetate yields high-purity crystals, confirmed by sharp melting points and HPLC (>95% purity) .

Advanced: How do electronegative substituents affect reactivity in alkylation reactions?

Methodological Answer:
Electronegative groups (e.g., Cl, F) at the 2-position:

  • Reduce Nucleophilicity : Electron withdrawal decreases N6 reactivity, suppressing alkylation.
  • Alter Tautomer Equilibrium : Favor imino tautomers, which are less reactive toward electrophiles .
    Example : 2-Fluoro derivatives show <10% alkylation under standard conditions compared to ~70% for non-halogenated analogs .

Basic: What analytical techniques confirm molecular structure and purity?

Methodological Answer:

  • Elemental Analysis : Verify C/H/N ratios (e.g., ±0.3% deviation) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ with <2 ppm error .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity .

Advanced: How to resolve contradictions in tautomer ratios across studies?

Methodological Answer:
Discrepancies arise from:

  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize amino tautomers, while non-polar solvents favor imino forms .
  • Temperature : Higher temperatures shift equilibrium toward imino tautomers (ΔG analysis via VT-NMR) .
  • Crystallization Conditions : Rapid crystallization may trap metastable tautomers, requiring single-crystal XRD for validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.